3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine
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Overview
Description
3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine: is a complex organic compound that belongs to the class of iodinated phenylalanine derivatives This compound is characterized by the presence of multiple iodine atoms and a sulfanyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of L-phenylalanine followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of iodinated aromatic compounds.
Biology: In biological research, it serves as a probe for studying iodine metabolism and thyroid function due to its structural similarity to thyroid hormones.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials that require iodinated aromatic compounds.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine involves its interaction with specific molecular targets, such as thyroid hormone receptors. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its effects are mediated through both genomic and non-genomic pathways, with mitochondria being a major target .
Comparison with Similar Compounds
3,3’,5-Triiodo-L-thyronine (T3): A well-known thyroid hormone with similar iodinated aromatic structure.
3,5-Diiodo-L-thyronine (T2): Another thyroid hormone metabolite with two iodine atoms.
Uniqueness: 3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other iodinated phenylalanine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications
Properties
CAS No. |
878499-09-3 |
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Molecular Formula |
C15H12I3NO2S |
Molecular Weight |
651.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenyl)sulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO2S/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChI Key |
HEXFUDVLHZYTHA-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=CC(=CC(=C1)I)SC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
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